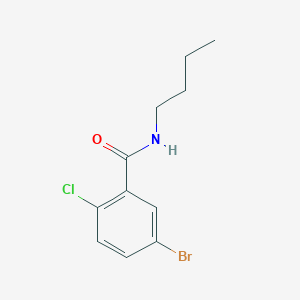

5-Bromo-N-butyl-2-chlorobenzamide

Description

Overview of Halogenated Benzamide (B126) Scaffolds in Organic Synthesis

Halogenated organic compounds, particularly those containing bromine and chlorine, are of significant interest in organic synthesis and medicinal chemistry. The incorporation of halogen atoms into a benzamide scaffold can profoundly influence the molecule's properties. Halogens can alter the electronic distribution within the aromatic ring, affecting its reactivity and the acidity of the amide proton. Furthermore, the presence of halogens can enhance the lipophilicity of a compound, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. researchgate.nettutorchase.com The specific positioning of halogen atoms is also crucial, as it can direct further chemical modifications and influence the molecule's three-dimensional conformation and its ability to interact with biological targets. researchgate.net

Historical Development and Evolution of Benzamide Chemistry

The chemistry of amides has a long and storied history, with the first synthesis of an amide dating back to the 19th century. The Schotten-Baumann reaction, reported in the 1880s, provided one of the earliest and most straightforward methods for synthesizing amides from amines and acid chlorides. Over the decades, a plethora of methods for amide bond formation have been developed, ranging from the use of coupling reagents to catalytic methods that are more environmentally benign. researchgate.netmasterorganicchemistry.com The evolution of these synthetic methodologies has been driven by the need for greater efficiency, milder reaction conditions, and the ability to synthesize increasingly complex and sensitive molecules, such as peptides and pharmaceuticals. researchgate.net The development of substituted benzamides has been particularly prominent in the pharmaceutical industry, with compounds like sulpiride (B1682569) and amisulpride (B195569) emerging as important therapeutic agents.

Rationale for Focused Investigation on 5-Bromo-N-butyl-2-chlorobenzamide within Modern Chemical Research

The specific structure of this compound suggests a number of reasons for its investigation in modern chemical research. The presence of two different halogen atoms, bromine at the 5-position and chlorine at the 2-position, offers distinct opportunities for regioselective chemical transformations, such as cross-coupling reactions. The N-butyl group provides a degree of lipophilicity and can influence the compound's solubility and interaction with nonpolar environments.

In the context of medicinal chemistry, halogenated benzamides are known to exhibit a wide range of biological activities, including antipsychotic, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govresearchgate.net The specific substitution pattern of this compound makes it a candidate for investigation into its potential pharmacological effects. For instance, N-substituted benzamide derivatives have been evaluated as potential antitumor agents and for the treatment of diseases like Alzheimer's. researchgate.netacs.org

Scope and Objectives of Academic Inquiry into the Chemical Compound

The primary objectives of a focused academic inquiry into this compound would likely encompass several key areas. A fundamental objective would be the development of an efficient and scalable synthesis of the compound. This would involve the optimization of reaction conditions for the formation of the amide bond between 5-bromo-2-chlorobenzoyl chloride and n-butylamine.

A thorough characterization of the compound using modern analytical techniques would be essential. This would include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to elucidate the precise arrangement of atoms, Infrared (IR) spectroscopy to confirm the presence of key functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Furthermore, academic investigation would likely explore the reactivity of the compound, particularly the differential reactivity of the bromo and chloro substituents in cross-coupling and other transformation reactions. Finally, a preliminary biological evaluation could be undertaken to screen for any potential pharmacological activity, which could pave the way for more in-depth medicinal chemistry studies.

Physicochemical Properties and Synthesis

A comprehensive understanding of a chemical compound requires detailed knowledge of its physical and chemical properties, as well as a reliable method for its synthesis.

Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrClNO |

| Molecular Weight | 290.58 g/mol |

| CAS Number | 1184623-42-4 |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 5-bromo-2-chlorobenzoic acid.

Step 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride

The first step involves the conversion of 5-bromo-2-chlorobenzoic acid to its corresponding acid chloride, 5-bromo-2-chlorobenzoyl chloride. This is a common transformation in organic synthesis and can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com The reaction is often carried out in the presence of a catalytic amount of dimethylformamide (DMF). google.com

Step 2: Amide Formation

The second step is the reaction of the synthesized 5-bromo-2-chlorobenzoyl chloride with n-butylamine to form the desired amide, this compound. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. The reaction is typically carried out in an inert solvent and in the presence of a base to neutralize the HCl byproduct.

Expected Spectroscopic Data

The structural characterization of this compound would rely on various spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the N-butyl group, and the amide proton. The aromatic protons would likely appear as a set of multiplets in the downfield region. The protons of the butyl group would appear as a triplet for the terminal methyl group, and a series of multiplets for the methylene (B1212753) groups. The amide proton would likely appear as a broad singlet or a triplet, depending on the solvent and temperature.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the butyl group. The positions of the aromatic carbon signals would be influenced by the electron-withdrawing effects of the chlorine and bromine atoms.

IR Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. tsijournals.comchemicalbook.com Another characteristic absorption would be the N-H stretching vibration, which usually appears as a broad band in the region of 3200-3400 cm⁻¹. tsijournals.com

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns for the molecular ion peak (M, M+2, M+4) would be observed, which is a definitive indicator of the presence of these halogens. libretexts.org

Properties

IUPAC Name |

5-bromo-N-butyl-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-2-3-6-14-11(15)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAQYLFNWXPSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675173 | |

| Record name | 5-Bromo-N-butyl-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184623-42-4 | |

| Record name | 5-Bromo-N-butyl-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Advanced Structural Elucidation of 5 Bromo N Butyl 2 Chlorobenzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 5-Bromo-N-butyl-2-chlorobenzamide is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the N-butyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring and the amide functionality.

The aromatic region would likely display a characteristic splitting pattern for the three protons on the substituted benzene ring. The proton at C6 (H-6), positioned between the bromine and chlorine atoms, is expected to be a doublet. The proton at C4 (H-4), adjacent to the bromine atom, would likely appear as a doublet of doublets, and the proton at C3 (H-3), adjacent to the chloro and amide groups, would also be a doublet.

The N-butyl group protons would present as a series of signals in the upfield region of the spectrum. The methylene (B1212753) group attached to the nitrogen (N-CH₂) is expected to be a triplet, deshielded by the adjacent amide nitrogen. The subsequent methylene groups (-CH₂-CH₂-) would appear as multiplets, and the terminal methyl group (-CH₃) would be a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H-3 | 7.60 - 7.80 | d | ~8.5 |

| Aromatic H-4 | 7.40 - 7.60 | dd | ~8.5, ~2.5 |

| Aromatic H-6 | 7.30 - 7.50 | d | ~2.5 |

| N-H | 6.0 - 6.5 | br s | - |

| N-CH₂ | 3.30 - 3.50 | t | ~7.0 |

| -CH₂- | 1.50 - 1.70 | m | - |

| -CH₂- | 1.30 - 1.50 | m | - |

| -CH₃ | 0.90 - 1.00 | t | ~7.0 |

Note: The predicted values are based on the analysis of related compounds such as 4-Bromo-N-methylbenzamide and other N-alkylated benzamides. rsc.org

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the electron-withdrawing nature of the halogen substituents and the amide group.

The carbonyl carbon (C=O) of the amide is expected to appear in the downfield region, typically around 165-170 ppm. The aromatic carbons directly bonded to the halogens (C-2 and C-5) will also have characteristic shifts, as will the other aromatic carbons (C-1, C-3, C-4, C-6). The carbon atoms of the N-butyl chain will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 166.0 - 168.0 |

| Aromatic C-1 | 135.0 - 137.0 |

| Aromatic C-2 | 132.0 - 134.0 |

| Aromatic C-3 | 130.0 - 132.0 |

| Aromatic C-4 | 128.0 - 130.0 |

| Aromatic C-5 | 120.0 - 122.0 |

| Aromatic C-6 | 133.0 - 135.0 |

| N-CH₂ | 40.0 - 42.0 |

| -CH₂- | 31.0 - 33.0 |

| -CH₂- | 19.0 - 21.0 |

| -CH₃ | 13.0 - 14.0 |

Note: The predicted values are based on data from analogous halogenated benzamides and N-butyl containing compounds. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons in the N-butyl chain (e.g., N-CH₂ with the adjacent -CH₂-). It would also confirm the coupling between the aromatic protons, helping to assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH, CH₂, and CH₃ group will show a cross-peak, directly linking the proton signal to the carbon signal. This is crucial for assigning the carbons of the N-butyl chain and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like C-1, C-2, C-5, and the C=O group) and for confirming the connectivity across the amide bond. For example, the N-H proton should show a correlation to the carbonyl carbon (C=O) and the N-CH₂ carbon. The N-CH₂ protons should show correlations to the carbonyl carbon and the adjacent carbon in the butyl chain.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the amide group, the aromatic ring, and the alkyl chain.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1520 - 1570 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1300 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Note: Predicted values are based on characteristic infrared absorption frequencies for functional groups and data from related benzamide (B126) structures. lew.roresearchgate.net

The presence of a strong absorption band for the C=O stretch (Amide I) and the N-H bend (Amide II) would be definitive for the amide group. The N-H stretching frequency can also provide information about hydrogen bonding. The various C-H stretching and bending vibrations would confirm the presence of both aromatic and aliphatic components. The low-frequency region would be characterized by strong absorptions corresponding to the C-Cl and C-Br stretching vibrations.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, with the molecular formula C₁₁H₁₃BrClNO, HRMS is critical for confirming its identity. nih.gov

The theoretical monoisotopic mass can be calculated with high precision. A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of both bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). du.ac.in This results in a characteristic cluster of peaks for the molecular ion (M) and its isotopologues (M+2, M+4), providing unambiguous evidence for the presence of one bromine and one chlorine atom.

Table 1: Predicted HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrClNO |

| Computed Monoisotopic Mass | 290.0020 Da |

Data computed based on the compound's molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate product ions, providing detailed structural information. While experimental MS/MS data for this compound is not available, its fragmentation pathways can be predicted based on the known behavior of N-alkyl benzamides. sci-hub.seresearchgate.net

The primary fragmentation events would likely involve cleavages around the stable amide bond and the aromatic ring. Key predicted fragmentation pathways include:

Cleavage of the amide C-N bond: This is a common pathway for amides, which would generate a stable 5-bromo-2-chlorobenzoyl cation. This fragment would be highly characteristic as it retains the halogen isotopic signature.

Loss of the butyl sidechain: Fragmentation can occur via cleavage of the N-butyl bond or through rearrangements like the McLafferty rearrangement.

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the butyl group would result in the loss of a propyl radical (•C₃H₇).

Decarbonylation: The 5-bromo-2-chlorobenzoyl cation can further fragment by losing a neutral carbon monoxide (CO) molecule to form the 5-bromo-2-chlorophenyl cation.

Table 2: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 290.0 (M⁺) | 218.9/220.9/222.9 | C₄H₉N | Cleavage of the C-N amide bond, formation of the 5-bromo-2-chlorobenzoyl cation. |

| 290.0 (M⁺) | 233.0/235.0/237.0 | C₄H₉• | Loss of the butyl radical. |

| 290.0 (M⁺) | 247.0/249.0/251.0 | C₃H₇• | Alpha-cleavage resulting in the loss of a propyl radical. |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

A published single-crystal X-ray structure for this compound was not identified. However, the analysis of closely related compounds, such as N-Butyl-4-chlorobenzamide, provides significant insight into the likely solid-state conformation and packing. jst.go.jpiucr.org In the structure of this analogue, the chlorobenzene (B131634) ring and the amide group are nearly coplanar, a feature that facilitates strong intermolecular interactions. jst.go.jpresearchwithrutgers.com

Table 3: Representative Crystal Data for the Analogue N-Butyl-4-chlorobenzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄ClNO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1702 (4) |

| b (Å) | 7.8979 (5) |

| c (Å) | 13.2978 (9) |

| α (°) | 89.275 (3) |

| β (°) | 84.863 (4) |

| γ (°) | 77.165 (4) |

| Volume (ų) | 527.29 (6) |

Data obtained from a single-crystal X-ray diffraction study of the analogue N-Butyl-4-chlorobenzamide. iucr.org

The crystal lattice of this compound would be stabilized by a network of intermolecular forces. Based on analyses of halogenated benzamides, the following interactions are expected to be prominent: jst.go.jpias.ac.in

N-H···O Hydrogen Bonding: The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. This interaction is typically the strongest and most structure-directing, often leading to the formation of infinite chains or centrosymmetric dimers. researchgate.net

Halogen Bonding: The bromine atom (and to a lesser extent, chlorine) can act as a halogen bond donor, forming interactions with electronegative atoms like the carbonyl oxygen (C-Br···O). These interactions play a crucial role in the crystal engineering of halogenated compounds. jst.go.jp

π-π Stacking: The electron-deficient nature of the halogenated benzene ring could facilitate offset π-π stacking interactions with neighboring rings, further stabilizing the crystal structure.

Weak C-H···O and C-H···π Interactions: Numerous weaker hydrogen bonds involving aromatic and aliphatic C-H groups as donors and the carbonyl oxygen or the aromatic π-system as acceptors would provide additional stabilization to the three-dimensional network. iucr.orgresearchwithrutgers.com

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly in amides. ias.ac.in Different polymorphs can arise from variations in molecular conformation or, more commonly, from different arrangements and intermolecular interactions in the crystal lattice. acs.org

Currently, there are no published studies on the polymorphism of this compound. However, given the array of possible intermolecular interactions (hydrogen bonding, halogen bonding, π-stacking), it is a strong candidate for exhibiting polymorphism. The crystallization conditions, such as the choice of solvent, could influence which synthons are formed, potentially leading to different crystalline phases with distinct physical properties. ias.ac.in

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Butyl-4-chlorobenzamide |

| N-alkyl benzamides |

| 5-bromo-2-chlorobenzoyl cation |

Theoretical and Computational Investigations into the Electronic Structure and Reaction Mechanisms of 5 Bromo N Butyl 2 Chlorobenzamide

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure and electronic properties of 5-Bromo-N-butyl-2-chlorobenzamide. These computational methods allow for a detailed exploration of the molecule's behavior at the atomic level.

Optimized Molecular Geometries and Conformational Analysis

The optimization of the molecular geometry of this compound using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, reveals the most stable three-dimensional arrangement of its atoms. This process identifies the equilibrium geometry by finding the minimum on the potential energy surface. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for flexible molecules like this compound, which possesses a butyl chain. This analysis involves identifying various stable conformers (rotational isomers) and the transition states that connect them. For instance, the rotation around the C-N amide bond and the various C-C bonds within the butyl group can lead to different spatial arrangements. Each conformer represents a local energy minimum, and their relative energies determine their population at a given temperature. The global minimum corresponds to the most stable conformation of the molecule. researchgate.netmdpi.com

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated via DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C=O | 1.23 |

| Bond Length | C-N | 1.35 |

| Bond Length | C-Cl | 1.74 |

| Bond Length | C-Br | 1.90 |

| Bond Angle | O=C-N | 122.5 |

| Bond Angle | C-N-C (butyl) | 121.8 |

| Dihedral Angle | C(aryl)-C(O)-N-C(butyl) | 175.0 |

Note: The data in this table is illustrative and represents typical values for similar chemical structures, as specific published data for this compound is not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the bromine atom and the phenyl ring, while the LUMO is likely distributed over the benzoyl moiety, particularly the carbonyl group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated via DFT/B3LYP/6-311++G(d,p))

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: The data in this table is illustrative and represents typical values for similar chemical structures, as specific published data for this compound is not available.

Electrostatic Potential Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values on the electron density surface. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show the most negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms of the butyl group and the amide proton would exhibit positive potential. The halogen atoms, bromine and chlorine, would show a more complex potential distribution due to the "sigma-hole" phenomenon, where the potential can be positive at the poles of the halogen atoms and negative around their equatorial regions.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful approach to elucidate reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Characterization and Reaction Coordinate Analysis

To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. The structure of the TS reveals the geometry of the reacting species at the moment of bond formation or cleavage.

Reaction Coordinate Analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the pathway from the reactants, through the transition state, to the products. This analysis confirms that the identified TS indeed connects the intended reactants and products and provides a detailed picture of the structural changes that occur throughout the reaction. For reactions involving this compound, such as nucleophilic substitution or amide hydrolysis, these calculations can pinpoint the rate-determining step and the energies of activation. researchgate.net

Energy Decomposition Analysis (EDA) for Understanding Intermolecular Interactions and Regioselectivity

Energy Decomposition Analysis (EDA) is a computational method used to break down the total interaction energy between two or more molecular fragments into physically meaningful components. nih.govescholarship.org This allows for a deeper understanding of the nature of the chemical bond and intermolecular forces. A typical EDA partitions the interaction energy into terms such as:

Electrostatic interaction: The classical Coulombic interaction between the unperturbed charge distributions of the fragments.

Pauli repulsion: The strong, short-range repulsion that arises from the overlap of electron clouds of the fragments, as dictated by the Pauli exclusion principle.

Orbital interaction (or polarization and charge transfer): The stabilizing energy contribution from the mixing of occupied and unoccupied orbitals of the different fragments, which includes polarization of the electron clouds and the net transfer of charge between fragments.

Dispersion: The attractive interaction arising from correlated electron fluctuations.

EDA can be instrumental in explaining the regioselectivity of reactions involving this compound. For example, in a reaction where an electrophile can attack multiple sites on the aromatic ring, EDA can be used to analyze the interaction energy at each potential reaction site. By comparing the stabilizing and destabilizing components for each pathway, one can predict which regioisomer is favored. nih.gov

Table 3: Hypothetical Energy Decomposition Analysis for the Interaction of this compound with a Generic Electrophile at Two Different Positions (Illustrative Data)

| Energy Component (kcal/mol) | Attack at C3 | Attack at C6 |

| Electrostatic | -15.2 | -12.8 |

| Pauli Repulsion | 25.7 | 23.1 |

| Orbital Interaction | -18.5 | -15.4 |

| Dispersion | -4.1 | -3.9 |

| Total Interaction Energy | -12.1 | -9.0 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of EDA in assessing regioselectivity. Specific published data for this compound is not available.

Solvent Effects on Reaction Pathways

The surrounding solvent environment can significantly influence the reaction pathways and kinetics of a chemical process. Computational chemistry allows for the investigation of these effects by employing implicit or explicit solvent models. For a molecule like this compound, understanding solvent effects is crucial for predicting its behavior in different reaction media.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), simulate the solvent as a continuous dielectric medium. This approach is computationally efficient and provides valuable insights into how the solvent's polarity can stabilize or destabilize reactants, transition states, and products. For instance, a polar solvent would be expected to stabilize polar species, potentially lowering the activation energy for a reaction that proceeds through a polar transition state.

Explicit solvent models involve including a number of individual solvent molecules in the computational simulation. While more computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can play a critical role in the reaction mechanism.

Detailed Research Findings:

A computational study on this compound would likely explore a range of solvents with varying polarities to map out their influence on key reaction parameters. The table below illustrates hypothetical activation energies (ΔE‡) and reaction energies (ΔE_rxn) for a potential nucleophilic substitution reaction in different solvents.

Table 1: Hypothetical Solvent Effects on Reaction Parameters for this compound

| Solvent | Dielectric Constant (ε) | ΔE‡ (kcal/mol) | ΔE_rxn (kcal/mol) |

| Gas Phase | 1 | 25.0 | -5.0 |

| Toluene | 2.4 | 22.5 | -6.5 |

| Dichloromethane | 8.9 | 20.1 | -8.2 |

| Ethanol (B145695) | 24.6 | 18.7 | -10.1 |

| Water | 78.4 | 17.5 | -12.3 |

This data is illustrative and not based on published experimental or computational results for this specific compound.

The trend in the hypothetical data suggests that as the solvent polarity increases, both the activation energy and the reaction energy decrease, indicating that the reaction is both kinetically and thermodynamically more favorable in more polar environments.

Bond Order Analysis and Charge Density Distribution

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods used to calculate partial atomic charges from quantum chemical calculations. wikipedia.orguni-muenchen.de

Mulliken analysis partitions the electron density among the atoms based on the basis functions used in the calculation. wikipedia.org While widely used, it is known to be sensitive to the choice of basis set. wikipedia.org Natural Population Analysis, on the other hand, is based on the concept of Natural Bond Orbitals (NBOs) and is generally considered to provide a more robust and less basis-set-dependent description of the electron distribution. uni-rostock.de

Detailed Research Findings:

A comparative analysis of Mulliken and Natural Population charges for this compound would reveal the centers of positive and negative charge, highlighting potential sites for nucleophilic or electrophilic attack. The following table presents hypothetical charge data for selected atoms in the molecule.

Table 2: Hypothetical Mulliken and Natural Population Analysis Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (e) | Natural Population Charge (e) |

| C (carbonyl) | +0.45 | +0.65 |

| O (carbonyl) | -0.50 | -0.60 |

| N (amide) | -0.35 | -0.45 |

| Cl | -0.15 | -0.20 |

| Br | -0.10 | -0.15 |

This data is illustrative and not based on published experimental or computational results for this specific compound.

The hypothetical data indicates that the carbonyl carbon is a significant electrophilic site, while the carbonyl oxygen and the amide nitrogen are nucleophilic centers. The halogens also carry a partial negative charge.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-rostock.de It transforms the complex many-electron wavefunction into a set of localized one- and two-center orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and chemical bonds.

Detailed Research Findings:

For this compound, NBO analysis would be used to investigate the nature of the amide bond, the extent of conjugation between the phenyl ring and the carbonyl group, and the influence of the halogen substituents on the electronic structure.

Table 3: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C=O) | 35.2 |

| π(C=C) (ring) | π(C=O) | 5.8 |

| LP(2) O | σ(C-N) | 2.1 |

| LP(1) Cl | σ(C-C) (ring) | 1.5 |

| LP(1) Br | σ*(C-C) (ring) | 1.2 |

This data is illustrative and not based on published experimental or computational results for this specific compound. LP denotes a lone pair.

The hypothetical high stabilization energy for the interaction between the nitrogen lone pair and the carbonyl π* anti-bonding orbital would indicate significant amide resonance. The smaller, yet notable, interaction between the phenyl ring π-system and the carbonyl group suggests a degree of conjugation.

Predictive Modeling for Derivative Synthesis and Reactivity (Non-Biological)

Computational chemistry is a powerful tool for predictive modeling, allowing for the in-silico design and evaluation of new derivatives with desired chemical properties. By systematically modifying the structure of this compound, for example, by substituting the butyl group with other alkyl or functional groups, or by changing the halogen atoms, it is possible to predict how these changes will affect the molecule's reactivity, stability, and electronic properties.

This predictive modeling can guide synthetic efforts by identifying promising target molecules and helping to avoid the synthesis of compounds with undesirable characteristics. For instance, by calculating the reaction barriers for a series of derivatives, one could identify substituents that would facilitate a desired chemical transformation.

Detailed Research Findings:

A predictive study might involve creating a library of virtual derivatives of this compound and calculating key descriptors for each. These descriptors could include HOMO-LUMO gaps (to predict reactivity), dipole moments (to predict solubility), and reaction energies for a model reaction.

Table 4: Hypothetical Predictive Modeling Data for Derivatives of this compound

| Derivative (Modification) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Reaction Rate (Relative) |

| Parent Compound | 5.2 | 3.5 | 1.0 |

| R = -CH3 (instead of -C4H9) | 5.3 | 3.4 | 0.9 |

| R = -CF3 (instead of -C4H9) | 5.8 | 4.8 | 0.5 |

| 2-Fluoro (instead of 2-Chloro) | 5.1 | 3.2 | 1.2 |

| 5-Iodo (instead of 5-Bromo) | 5.0 | 3.6 | 1.1 |

This data is illustrative and not based on published experimental or computational results for this specific compound.

The hypothetical data suggests that replacing the butyl group with an electron-withdrawing trifluoromethyl group increases the HOMO-LUMO gap, potentially making the molecule less reactive in certain reactions. Conversely, replacing the chlorine with a fluorine atom is predicted to slightly increase the reaction rate.

Exploration of Chemical Reactivity and Mechanistic Pathways Involving 5 Bromo N Butyl 2 Chlorobenzamide

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 5-Bromo-N-butyl-2-chlorobenzamide is substituted with three groups: a bromine atom, a chlorine atom, and an N-butylamido group (-CONH(CH₂)₃CH₃). The regioselectivity of further electrophilic aromatic substitution reactions on this ring is dictated by the electronic effects of these substituents. Both bromine and chlorine are halogens, which are known to be deactivating yet ortho-, para-directing groups due to a combination of their electron-withdrawing inductive effects and electron-donating resonance effects. ucalgary.castackexchange.com Conversely, the N-acyl group is a deactivating and meta-directing group. youtube.comorganicchemistrytutor.com The directing effects of these substituents are in conflict, making the prediction of the exact regiochemical outcome of further substitutions complex.

Further Halogenation Studies and Regiochemical Control

Further halogenation of this compound would introduce an additional halogen atom onto the benzene ring. The position of this new substituent would depend on the relative directing power of the existing groups. The chlorine at C2 and the bromine at C5 are ortho-, para-directors. The N-butylamido group at C1 is a meta-director.

Considering the positions available on the ring (C3, C4, C6), the directing effects can be summarized as follows:

Chlorine at C2 directs to: C4 (para) and C6 (ortho).

Bromine at C5 directs to: C3 (ortho) and C1 (para, already substituted).

N-butylamido group at C1 directs to: C3 and C5 (both meta, C5 already substituted).

The positions activated by the halogens are C3, C4, and C6. The position activated by the amide group is C3. Therefore, substitution is most likely to occur at positions C3, C4, or C6. The precise outcome would depend on the specific halogenating agent and reaction conditions, which could favor one isomer over the others. Theoretical analysis and experimental verification on similar systems show that for π-donor substituents like halogens, the preferential order of substitution is generally para > ortho > meta. nih.gov

| Position | Directing Influence | Predicted Favorability |

| C3 | Ortho to Br, Meta to Amido | Potentially Favorable |

| C4 | Para to Cl | Favorable |

| C6 | Ortho to Cl | Potentially Favorable |

Interactive Data Table: Predicted Regioselectivity of Further Halogenation

Nitration, Sulfonation, and Alkylation Reactions

Nitration: The nitration of aromatic compounds is a classic electrophilic aromatic substitution. nih.gov For this compound, the introduction of a nitro group (-NO₂) would follow the same regiochemical principles as halogenation. The directing effects of the existing substituents would likely lead to a mixture of products, with substitution at the C3, C4, and C6 positions. The strong deactivating nature of the nitro group makes subsequent nitrations more difficult. youtube.comfrontiersin.org

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is reversible, which can be a useful synthetic tool. libretexts.org The sulfonation of chlorobenzene (B131634) has been shown to yield a mixture of ortho and para products. byu.eduyoutube.com For this compound, a similar outcome would be expected, with the sulfonic acid group adding to the positions activated by the halogen substituents.

Alkylation: Friedel-Crafts alkylation involves the introduction of an alkyl group. wikipedia.orglibretexts.orgmt.com However, this reaction is often plagued by issues such as polyalkylation and carbocation rearrangements. libretexts.orglibretexts.org Furthermore, Friedel-Crafts reactions are generally not successful on strongly deactivated rings, and the presence of three deactivating groups (two halogens and an amide) on the benzene ring of this compound would likely render it unreactive under standard Friedel-Crafts conditions.

Reactions Involving the Amide Functional Group

The N-butylamide functional group offers several avenues for chemical transformation, including hydrolysis, amidation, reduction, and N-functionalization.

Hydrolysis and Amidation Scope

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid and amine under either acidic or basic conditions, typically requiring heat. The hydrolysis of N-alkyl-4-chlorobenzamides has been studied, providing insight into the kinetics of this transformation. rsc.org For this compound, hydrolysis would yield 5-bromo-2-chlorobenzoic acid and n-butylamine. The reaction proceeds via nucleophilic acyl substitution.

Amidation: Transamidation, the exchange of the amine portion of an amide, is a challenging but valuable reaction. nih.govnih.gov Methods have been developed for the transamidation of secondary amides, often requiring activation of the amide, for example, by conversion to an N-Boc amide followed by nickel-catalyzed reaction with another amine. nih.govnih.gov Another approach involves the use of tert-butyl nitrite (B80452) to facilitate the reaction at room temperature without a metal catalyst. rsc.org These methods could potentially be applied to this compound to synthesize a variety of other N-substituted benzamides.

Reduction to Amines

Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comadichemistry.comstackexchange.comochemacademy.com This reaction would convert the N-butylamido group of this compound into a secondary amine, yielding 1-(5-bromo-2-chlorophenyl)-N-butylmethanamine. The reaction proceeds through the formation of an iminium ion intermediate.

| Starting Material | Reagent | Product |

| This compound | LiAlH₄ | 1-(5-bromo-2-chlorophenyl)-N-butylmethanamine |

Interactive Data Table: Reduction of this compound

N-Functionalization (e.g., Alkylation, Acylation)

N-Alkylation: The nitrogen of a secondary amide can be further alkylated, though this can be challenging. Methods for the N-methylation of benzamides using formic acid as a methylation agent over a Pd/In₂O₃ catalyst have been reported. researchgate.net Quaternary ammonium (B1175870) salts have also been used as solid methylating agents for benzamides. acs.org These approaches could potentially be adapted for the N-alkylation of this compound to produce the corresponding tertiary amide.

N-Acylation: The acylation of the amide nitrogen would lead to the formation of an imide. This can be achieved using acyl chlorides or anhydrides. youtube.comorganic-chemistry.orgpearson.com The reaction of an amine with an acyl chloride is a common method for amide bond formation and could be applied to further functionalize the nitrogen atom of the amide. youtube.comchemguide.co.uk An expedient green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under neutral conditions has also been reported, which could be a viable route for the N-acylation of this compound. tandfonline.com

Cross-Coupling Reactions at Halogenated Centers

The presence of both a bromine and a chlorine atom on the aromatic ring of this compound makes it an interesting substrate for cross-coupling reactions. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > OTf > Cl. This hierarchy suggests that the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position, enabling regioselective transformations.

Suzuki-Miyaura, Sonogashira, and Heck Reactions (e.g., Aryl Halide Reactivity)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For dihalogenated substrates like this compound, these reactions can typically be performed selectively at the more reactive C-Br bond.

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organohalide. In the case of this compound, selective coupling with an aryl or alkylboronic acid is expected at the C-Br position. Studies on similar substrates, such as 2-bromo-4-chlorophenyl esters and 5-(4-bromophenyl)-4,6-dichloropyrimidine, demonstrate that the Suzuki-Miyaura reaction proceeds preferentially at the brominated site. nih.govmdpi.com The reaction is typically catalyzed by a palladium(0) complex, often with phosphine (B1218219) ligands, in the presence of a base. mdpi.comclockss.orgnih.gov By carefully selecting the catalyst, ligands, and reaction conditions, high yields of the mono-arylated or mono-alkylated product can be achieved, leaving the C-Cl bond intact for potential subsequent transformations. nih.govnih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The established reactivity trend of aryl halides ensures that the reaction with this compound would selectively occur at the C-Br bond. libretexts.org The reaction is usually carried out under mild conditions with an amine base, which also can serve as the solvent. wikipedia.org This selectivity allows for the synthesis of 5-alkynyl-2-chlorobenzamide derivatives.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. Similar to the other cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is the initial step, and this occurs much more readily at the C-Br bond than the C-Cl bond. This allows for the selective introduction of a vinyl group at the 5-position of the benzamide (B126) ring. A related intramolecular Heck reaction of N-(2-bromophenyl)acrylamides has been used to synthesize oxindoles, highlighting the utility of this reaction on similar scaffolds. rsc.org

Table 1: Typical Conditions for Selective Cross-Coupling at the C-Br position

| Reaction | Catalyst | Ligand (example) | Base (example) | Solvent (example) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | S-Phos, PPh₃ | K₃PO₄, K₂CO₃ | Dioxane, Toluene |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, Cs₂CO₃ | Et₃N, DMF |

| Heck | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃, Et₃N | DMF, Acetonitrile |

This table presents generalized conditions based on literature for similar substrates. Specific conditions may vary.

Palladium-Catalyzed Annulation Reactions Leading to Polycyclic Systems (e.g., Phenanthridinones)

The ortho-chloro-N-substituted amide structure of this compound makes it a suitable precursor for synthesizing polycyclic aromatic compounds like phenanthridinones through palladium-catalyzed annulation reactions. These reactions often proceed via a domino or cascade sequence involving multiple bond-forming events in a single pot.

One established strategy involves the palladium-catalyzed reaction of an o-halobenzamide with another aromatic coupling partner, such as an aryl iodide or boronic acid. nih.gov The synthesis of phenanthridinones can be achieved from o-halobenzamides through a sequential C-C and C-N bond formation process. researchgate.net For instance, a proposed pathway for the dimerization of 2-bromo-N-substituted benzamides to form phenanthridinones involves a formal redox-neutral process. researchgate.net Another approach utilizes norbornene to mediate the reaction between o-halobenzamides and aryl iodides, which involves a crucial C-H activation step to complete the cyclization. nih.gov These methods provide efficient access to the phenanthridinone core, a scaffold present in many biologically active molecules. nih.gov

Radical Reactions and Mechanistic Investigations

The study of reaction mechanisms provides deep insight into how chemical transformations occur. For a molecule like this compound, mechanistic studies can focus on processes like C-H activation and classical rearrangements.

C-H Activation and Functionalization

Carbon-hydrogen (C-H) activation is a powerful strategy in modern organic synthesis that allows for the direct functionalization of C-H bonds. In the context of this compound, C-H activation is a key mechanistic step in certain palladium-catalyzed annulations that form polycyclic systems. For example, in the synthesis of phenanthridinones from o-halobenzamides and aryl halides, an intramolecular C-H activation of an aromatic C-H bond on the coupling partner is often the final step that closes the ring to form the tricyclic product. nih.gov This process is facilitated by the palladium catalyst, which orchestrates the entire sequence of bond-breaking and bond-forming events.

Hofmann Rearrangement and Kinetic Isotope Effects

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orglibretexts.org The substrate this compound is a secondary amide and thus cannot undergo this reaction directly. However, the corresponding primary amide, 5-bromo-2-chlorobenzamide, would be a suitable substrate. The reaction is typically carried out with bromine or chlorine in an aqueous base. libretexts.orgchem-station.com

The mechanism of the Hofmann rearrangement has been a subject of detailed investigation. A key question is whether the migration of the aryl group from the carbonyl carbon to the nitrogen and the loss of the halide ion is a concerted process or occurs in a stepwise fashion. Studies using the kinetic isotope effect (KIE) have provided strong evidence for a concerted mechanism. oup.com In research on the rearrangement of N-chlorobenzamides, significant KIEs were observed for both the phenyl-1-carbon (k¹²/k¹⁴ = 1.045) and the carbonyl-carbon (k¹²/k¹⁴ = 1.044). oup.com A KIE value greater than 1 indicates that the bond to the heavier isotope is broken more slowly, which implies that bonding changes at these specific atoms are occurring in the rate-determining step of the reaction. epfl.ch These findings strongly support a mechanism where the migration of the phenyl group is concerted with the departure of the chloride ion. oup.com

Table 2: Kinetic Isotope Effects in the Hofmann Rearrangement of Labeled N-Chlorobenzamides at 15°C

| Labeled Position | Isotope Pair | Observed k(light)/k(heavy) | Conclusion | Reference |

|---|---|---|---|---|

| Phenyl-1-Carbon | ¹²C/¹⁴C | 1.045 ± 0.0012 | Phenyl-1-C bond is involved in the rate-determining step. | oup.com |

| Carbonyl-Carbon | ¹²C/¹⁴C | 1.044 ± 0.0006 | Carbonyl-C is involved in the rate-determining step. | oup.com |

Data from a study on N-chlorobenzamide, which provides mechanistic insight applicable to the rearrangement of a primary amide analogue of the title compound.

Oxidation and Reduction Chemistry

The functional groups within this compound offer sites for both oxidation and reduction, although the compound is relatively stable.

Oxidation: The amide functionality and the halogenated benzene ring are generally resistant to oxidation under mild conditions. Selective oxidation of amides often targets the α-carbon of the N-alkyl group. rsc.org However, for an N-butyl group, this requires harsh conditions and often leads to a mixture of products. The aromatic ring itself is deactivated towards electrophilic attack and oxidation due to the presence of the electron-withdrawing chloro, bromo, and amide groups.

Reduction: Reduction reactions offer more synthetically viable transformations. The two carbon-halogen bonds can be subject to reductive dehalogenation. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can typically reduce a C-Br bond selectively in the presence of a C-Cl bond due to the lower bond dissociation energy of the C-Br bond. More potent reducing systems would be required to cleave the stronger C-Cl bond. Additionally, the amide carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert this compound into the corresponding secondary amine, (5-bromo-2-chlorophenyl)-N-butylmethanamine.

Systematic Study of Derivatives and Structure Reactivity Relationships in the 5 Bromo 2 Chlorobenzamide Series

Modification of the N-alkyl Chain

The N-alkyl substituent of the 5-Bromo-2-chlorobenzamide series offers a readily accessible point for chemical modification, allowing for the introduction of a diverse range of functionalities. The synthesis of these derivatives typically involves the amidation of 5-bromo-2-chlorobenzoic acid or its activated derivatives (like the corresponding acyl chloride) with the appropriate amine.

Variations in the N-alkyl chain, such as the introduction of bulky groups like tert-butyl, cyclic structures like cyclopropyl, or aromatic systems like phenyl rings, can significantly impact the compound's physical and chemical properties. For instance, the synthesis of 5-Bromo-2-chloro-N-cyclopropylbenzamide is achieved through the condensation of a 5-bromo-2-chlorobenzoic acid derivative with cyclopropylamine. researchgate.net Similarly, N-substituted derivatives with different alkyl and aryl groups can be prepared, as shown in various studies on related benzamides. google.com

Below is a table summarizing key derivatives with modified N-alkyl chains:

| Derivative Name | N-Substituent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-N-tert-butyl-2-chlorobenzamide | tert-Butyl | 7914378 (CID) | C₁₁H₁₃BrClNO | 290.58 |

| 5-Bromo-N-cyclopropyl-2-chlorobenzamide | Cyclopropyl | 669734-35-4 | C₁₀H₉BrClNO | 274.54 |

| 5-Bromo-N-phenyl-2-chlorobenzamide | Phenyl | 420826-50-2 | C₁₃H₉BrClNO | 310.58 |

| 5-Bromo-N-butyl-2-chlorobenzamide | n-Butyl | - | C₁₁H₁₃BrClNO | 290.58 |

Data sourced from PubChem and other chemical suppliers. researchgate.netwikipedia.orgorganic-chemistry.orgacs.org

Substituent Effects on Reaction Outcomes

The reactivity of the this compound molecule is governed by the electronic and steric interplay of its substituents. The bromine atom at the 5-position and the chlorine atom at the 2-position on the benzene (B151609) ring are electron-withdrawing groups, which influence the electron density of the aromatic ring and the reactivity of the amide functionality.

Electronic Factors: The electron-withdrawing nature of the halogens deactivates the benzene ring towards electrophilic aromatic substitution while making the carbonyl carbon of the amide group more electrophilic. This enhanced electrophilicity can facilitate nucleophilic attack at the carbonyl carbon. The resonance delocalization of the nitrogen lone pair into the carbonyl group, a characteristic feature of amides, is also influenced by these substituents. acs.org Studies on related aromatic amides have shown that the electronic nature of substituents on the aromatic ring plays a key role in their rotational dynamics and conformational preferences. nih.gov

Steric Factors: The chlorine atom at the ortho position to the amide group introduces significant steric hindrance. This can influence the orientation of the N-butyl group and restrict rotation around the aryl-carbonyl bond. In reactions involving the amide nitrogen or the carbonyl oxygen, this steric bulk can dictate the approach of reagents. For example, in the synthesis of N-alkylated benzamides, steric hindrance from ortho substituents can affect reaction rates and yields. nih.govchemeo.com The size of the N-alkyl group itself also imparts steric effects that can influence reactivity and intermolecular interactions.

Synthesis and Reactivity of Isoelectronic or Bioisosteric Analogues (non-biological intent)

For chemical investigations, the concept of isosteric and bioisosteric replacement can be a powerful tool to probe structure-reactivity relationships without a biological context. This involves substituting atoms or groups with others that have similar size, shape, and electronic configuration.

In the context of this compound, the amide bond itself can be replaced with various bioisosteres. For instance, replacing the amide with a thioamide, urea, or sulfonamide can lead to analogues with altered chemical properties. The synthesis of such analogues often requires different synthetic strategies. For example, thioamides can be prepared from the corresponding amides using reagents like Lawesson's reagent. Urea derivatives can be synthesized from the reaction of an amine with an isocyanate, and sulfonamides are typically prepared by reacting a sulfonyl chloride with an amine. nih.gov

The replacement of the bromine or chlorine atoms with other halogens (F, I) or pseudo-halogens (CN, CF₃) would also create isoelectronic analogues, allowing for a systematic study of how halogen identity affects reactivity.

| Bioisosteric Replacement | Resulting Functional Group | Potential Synthetic Precursor |

| C=O with C=S | Thioamide | This compound |

| NH with O | Ester | 5-Bromo-2-chlorobenzoic acid |

| Amide with Urea | Urea | 5-Bromo-2-chlorophenyl isocyanate |

| Amide with Sulfonamide | Sulfonamide | 5-Bromo-2-chlorobenzenesulfonyl chloride |

This table presents potential bioisosteric modifications and their corresponding precursors based on general synthetic principles.

Investigation of Heterocyclic Fused Derivatives

The this compound scaffold can serve as a precursor for the synthesis of various heterocyclic fused systems. The presence of the ortho-chloro substituent and the amide functionality provides reactive handles for intramolecular cyclization reactions.

For example, transition-metal-catalyzed C-H activation could facilitate the formation of fused ring systems. One potential transformation is the synthesis of benzo-fused γ-lactams (isoindolinones) through intramolecular C-N bond formation. researchgate.net Such reactions often proceed via the activation of the C-H bond ortho to the directing amide group, followed by cyclization. The chlorine atom could also be a site for nucleophilic substitution to initiate cyclization.

Another possibility is the formation of quinazolinone derivatives, which are commonly synthesized from 2-aminobenzamides. While the starting material is not a 2-aminobenzamide, modifications such as the introduction of an amino group could pave the way for such transformations.

Design Principles for Modulating Chemical Reactivity

Modulating the chemical reactivity of the this compound series can be achieved through several strategic design principles:

Modification of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can fine-tune the electron density of the aromatic system and the reactivity of the amide bond. For instance, replacing the bromine with a more electron-withdrawing group like a nitro group would further increase the electrophilicity of the carbonyl carbon.

Alteration of Steric Hindrance: Varying the size of the N-alkyl group or the substituents at the ortho position can control the accessibility of the reactive centers. Increasing steric bulk can enhance the stability of the amide bond towards hydrolysis.

Introduction of New Reactive Sites: Incorporating additional functional groups on the N-alkyl chain or the aromatic ring can open up new avenues for chemical transformations. For example, an N-alkenyl or N-alkynyl group could participate in cyclization reactions.

Conformational Control: Introducing conformational constraints, as discussed in the next section, can lock the molecule into a specific geometry, thereby influencing its reactivity by altering the orientation of reactive groups.

Conformationally Restricted Derivatives and Their Chemical Behavior

Introducing conformational restrictions into the this compound structure can lead to derivatives with unique chemical behaviors. By limiting the rotational freedom of the molecule, specific conformers can be stabilized, which can in turn affect reactivity and intermolecular interactions.

One approach to achieve conformational restriction is through the synthesis of cyclic analogues where the N-butyl chain is incorporated into a ring system. For example, the synthesis of azabicyclo[x.y.z] derivatives of benzamides has been reported to create conformationally restricted structures. These rigid structures can be designed to mimic specific conformations of the more flexible N-alkyl chain.

Another strategy involves the formation of lactam-fused systems. For instance, intramolecular C-H activation and annulation reactions can lead to the formation of spiro-γ-lactams or other fused heterocyclic systems, effectively locking the conformation of the amide moiety. nih.govnih.gov The synthesis of such derivatives often employs transition metal catalysis to facilitate the cyclization process. researchgate.net

The chemical behavior of these conformationally restricted derivatives is expected to differ from their flexible counterparts. For example, the rate of amide bond hydrolysis could be altered due to changes in the orientation of the carbonyl group and the accessibility of the nitrogen lone pair. Furthermore, the fixed spatial arrangement of the aromatic ring and the substituents could lead to novel intramolecular reactions or altered selectivity in intermolecular processes.

Emerging Research Frontiers and Future Perspectives in 5 Bromo N Butyl 2 Chlorobenzamide Chemistry

Development of Greener Synthetic Routes and Sustainable Chemistry

The chemical industry's shift towards sustainability has spurred significant research into environmentally benign synthetic methods applicable to the production of 5-Bromo-N-butyl-2-chlorobenzamide. Traditional amide synthesis often involves stoichiometric activating agents and harsh conditions, generating considerable waste. Modern approaches focus on atom economy, waste reduction, and the use of renewable resources.

One promising avenue is the direct condensation of carboxylic acids and amines using recoverable catalysts. For instance, a green and efficient method for preparing benzamides utilizes a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. researchgate.netresearchgate.net This method offers advantages such as short reaction times, high yields, and a reusable catalyst, aligning with the principles of green chemistry. researchgate.net Another approach involves the sustainable photoinduced decarboxylative chlorination mediated by halogen-atom transfer (XAT), which provides an eco-friendly pathway for introducing chlorine atoms onto organic backbones. rsc.org

For the halogenation steps required to produce the 5-bromo and 2-chloro substitutions, green protocols are also being developed. An efficient and sustainable method for the oxidative halogenation of benzanilides uses Oxone® as a powerful oxidant with sodium halides (NaX) as the halogen source, avoiding the need for metal catalysts. researchgate.net Furthermore, biocatalysis using enzymes like haloperoxidases presents a highly selective and environmentally friendly option for introducing halogen atoms under mild conditions. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzamides

| Feature | Traditional Synthesis | Emerging Green Routes |

| Activating Agents | Often requires stoichiometric reagents (e.g., SOCl₂, PCl₅) | Catalytic activation, use of ultrasound researchgate.net |

| Catalysts | Homogeneous acids/bases, often not recovered | Heterogeneous, reusable catalysts (e.g., supported ionic liquids) researchgate.netresearchgate.net |

| Solvents | Often chlorinated or polar aprotic solvents | Greener solvents, solvent-free conditions doi.org |

| Halogenation | Traditional electrophilic agents (e.g., Br₂, Cl₂) | Oxidant/halide salt systems (Oxone®/NaCl), biocatalysis researchgate.netresearchgate.net |

| Energy Input | Conventional heating | Ultrasonic irradiation, photochemistry researchgate.netrsc.org |

| Waste Profile | High E-factor (Environmental Factor) | Lower E-factor, catalyst recycling |

Innovations in Catalyst Design for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and innovations in catalyst design are crucial for improving the synthesis and subsequent functionalization of complex molecules like this compound. Research is focused on creating catalysts that are not only highly active but also afford exceptional control over regioselectivity and enantioselectivity.

Heterogeneous catalysts are particularly attractive due to their ease of separation, recovery, and recycling. researchgate.net Magnetic nanocatalysts, such as Co-doped NiFe₂O₄ nanoparticles, have been successfully used for the synthesis of related heterocyclic structures under solvent-free conditions and can be reused multiple times without significant loss of activity. doi.org

For the selective functionalization of the benzamide (B126) scaffold, advanced transition-metal catalyst systems are being developed. Rhodium(III)-catalyzed C-H activation, for example, enables the direct annulation of maleimides onto secondary aromatic amides to construct complex spiro-heterocycles. acs.orgacs.org Similarly, Iridium–Lewis acid bifunctional catalysts have been designed for the meta-selective C–H borylation of benzamides, demonstrating precise regiocontrol in the modification of the aromatic ring. acs.org Such catalysts could potentially be adapted to selectively functionalize the C-H positions on the this compound ring, providing access to novel derivatives.

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and catalyst behavior. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time under actual process conditions, providing invaluable insights that are impossible to obtain from offline analysis of starting materials and final products. youtube.com

For the synthesis of this compound, techniques like Attenuated Total Reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy can be employed. youtube.com By immersing an ATR probe directly into the reaction vessel, one can continuously monitor the consumption of the carboxylic acid and amine precursors and the formation of the amide C=O bond (typically in the 1680-1630 cm⁻¹ region). spectroscopyonline.com

Raman spectroscopy is another powerful tool, particularly for studying reactions in aqueous media or for monitoring solid catalyst surfaces. ustc.edu.cnnih.gov In-situ Raman can track changes in the vibrational modes of both reactants and products, and its application under high pressure has been used to study structural transformations in simple amides. nih.gov For more complex systems, two-dimensional infrared (2D-IR) spectroscopy can unravel the dynamics of protein secondary structures, a technique whose principles could be applied to study the conformational dynamics of benzamide derivatives during a reaction. researchgate.net These advanced methods enable precise reaction profiling, leading to improved yields, reduced side-product formation, and a deeper mechanistic understanding. youtube.com

Machine Learning and AI in Predicting Reactivity and Designing New Syntheses

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis. nih.gov These computational tools can predict reaction outcomes, optimize conditions, and even design novel synthetic routes from scratch, significantly accelerating the discovery and development process.

For amide bond formations, including the synthesis of benzamides, ML models have been developed to predict reaction yields with increasing accuracy. aiche.org Researchers have used random forest and other ensemble models, trained on large datasets of reactions, to predict the success of C-N cross-coupling reactions. nih.govrsc.org These models can identify which combinations of substrates, catalysts, and bases are most likely to produce a high yield, saving significant time and resources in experimental screening. nih.gov However, studies highlight the challenge of "reactivity cliffs," where small changes in a reactant's structure lead to large, unexpected changes in yield, and the critical need for high-quality, comprehensive datasets for training robust models. nih.gov

Beyond prediction, generative AI is being used for de novo molecular design and retrosynthesis. youtube.com An AI can be tasked with designing novel molecules that fit specific criteria and simultaneously propose a viable synthetic recipe. youtube.comnih.govnih.gov For a target like this compound, an AI could analyze vast databases of chemical reactions to suggest the most efficient and greenest synthetic pathway, potentially uncovering non-intuitive strategies.

Table 2: Applications of Machine Learning in Benzamide Synthesis

| ML/AI Application | Technique | Objective | Relevance to this compound |

| Yield Prediction | Random Forest, Neural Networks | Predict the yield of an amide coupling reaction based on reactants and conditions. nih.govaiche.org | Optimizing the synthesis by predicting the best catalyst/base/solvent combination. |

| Reaction Classification | Classifier Models (e.g., ROC-AUC) | Predict whether a given set of conditions will lead to a successful reaction (binary outcome). nih.govrsc.org | Rapidly screening potential synthetic conditions before experimental work. |

| Condition Optimization | Bayesian Optimization, Active Learning | Iteratively suggest new experiments to perform to find the optimal reaction conditions with minimal data. nih.gov | Efficiently refining the synthesis protocol for maximum yield and purity. |

| De Novo Synthesis Design | Generative Models, Reinforcement Learning | Propose a complete, multi-step synthetic route to a target molecule. youtube.com | Designing novel, more efficient, or greener pathways to the target compound. |

Exploration of New Chemical Transformations for Benzamide Scaffolds

The benzamide core is not merely a final structure but a versatile scaffold for further chemical elaboration. acs.org The halogen atoms in this compound serve as reactive handles for a variety of new chemical transformations, enabling the construction of more complex and functionally diverse molecules.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. The bromo- and chloro-substituents can be selectively coupled with a wide range of partners. For example, studies on tribrominated benzamides have shown that sequential, regioselective cross-coupling and lithium-halogen exchange reactions can be performed with high control to build molecular complexity. acs.org This allows for the precise installation of different functional groups at the 5- and 2-positions.

Another frontier is transition metal-catalyzed C-H activation, which allows for the functionalization of otherwise inert C-H bonds. acs.org Research has demonstrated that the amide group can act as a directing group to guide a metal catalyst (such as Rh(III)) to a specific C-H bond on the aromatic ring, enabling site-selective alkenylation or annulation. acs.orgacs.org Applying this strategy to this compound could lead to the creation of novel fused heterocyclic systems. These advanced transformations are critical for generating libraries of novel benzamide derivatives for applications in drug discovery and materials science. nih.govnih.gov

Integration with Materials Science for Novel Functional Entities

The unique combination of functional groups on this compound—the rigid aromatic ring, the hydrogen-bonding amide linkage, and the reactive halogen atoms—makes it an attractive building block for the creation of novel functional materials.

Furthermore, the bromo- and chloro-substituents provide anchor points for polymerization or for grafting onto material surfaces. This could enable the integration of the benzamide scaffold into polymers, creating materials with tailored properties such as thermal stability, specific recognition capabilities, or altered electronic properties. The N-butyl group provides solubility and flexibility, which can be crucial for processing these materials. While direct integration of this compound into materials like metal-organic frameworks (MOFs) or conductive polymers is still an emerging area, its structural motifs are highly relevant to the rational design of new functional entities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-N-butyl-2-chlorobenzamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For the butyl group introduction, alkylation of a 2-chloro-5-bromobenzamide precursor using butyl halides (e.g., 1-bromobutane) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) at 80–100°C is effective. Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) can also be employed for advanced derivatization, requiring precise control of catalyst loading (e.g., Pd(OAc)₂) and ligand ratios (e.g., XPhos) .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its purity and identity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare experimental / NMR shifts with computational predictions (e.g., density functional theory) to verify substituent positions.

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected: ~290.5 g/mol) and isotopic patterns for bromine/chlorine.

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions, as demonstrated in related benzamide derivatives .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Methodological Answer : The compound is likely sparingly soluble in water but soluble in DMSO, DMF, or dichloromethane. Stability tests under varying pH (e.g., 4–10) and temperature (e.g., 4°C vs. room temperature) should be conducted via HPLC monitoring. Store under inert atmosphere to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can reaction pathways be optimized to selectively functionalize the bromine or chlorine substituents in this compound?

- Methodological Answer :

- Bromine Selectivity : Use mild nucleophiles (e.g., NaN₃) in polar solvents (DMF) at 50–60°C, leveraging the lower bond dissociation energy of C-Br vs. C-Cl.

- Chlorine Selectivity : Employ transition-metal catalysts (e.g., CuI) for Ullmann-type couplings under high-temperature conditions (>120°C). Kinetic studies via GC-MS can track substitution rates .